N-(butan-2-yl)-4-methoxy-3-(propylsulfamoyl)benzamide
Overview
Description
N-(butan-2-yl)-4-methoxy-3-(propylsulfamoyl)benzamide is a benzamide derivative with a complex structure that includes a butan-2-yl group, a methoxy group, and a propylsulfamoyl group attached to a benzamide core. Benzamides are a significant class of amide compounds widely used in various fields, including medicine, industry, and biology .
Mechanism of Action
Safety and Hazards
Preparation Methods
The synthesis of N-(butan-2-yl)-4-methoxy-3-(propylsulfamoyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-3-nitrobenzoic acid, which undergoes a series of reactions to introduce the butan-2-yl and propylsulfamoyl groups.
Reduction: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting amine is then acylated with butan-2-yl chloride to form the intermediate product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-(butan-2-yl)-4-methoxy-3-(propylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the sulfonamide group to an amine.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.
Scientific Research Applications
N-(butan-2-yl)-4-methoxy-3-(propylsulfamoyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Due to its potential therapeutic properties, it is investigated for its role in drug discovery and development, particularly in targeting specific enzymes or receptors.
Comparison with Similar Compounds
N-(butan-2-yl)-4-methoxy-3-(propylsulfamoyl)benzamide can be compared with other benzamide derivatives, such as:
N-(butan-2-yl)-4-nitrobenzamide: This compound has a nitro group instead of a methoxy and propylsulfamoyl group, leading to different chemical and biological properties.
N-(butan-2-yl)-4-methoxybenzamide: Lacks the propylsulfamoyl group, resulting in reduced biological activity compared to the target compound.
N-(butan-2-yl)-4-methoxy-3-(methylsulfamoyl)benzamide: Similar structure but with a methylsulfamoyl group instead of a propylsulfamoyl group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-butan-2-yl-4-methoxy-3-(propylsulfamoyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-5-9-16-22(19,20)14-10-12(7-8-13(14)21-4)15(18)17-11(3)6-2/h7-8,10-11,16H,5-6,9H2,1-4H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXJLLXUKCDNLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC(C)CC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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